
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of cyclohexylamine with 4-chlorobenzyl chloride to form an intermediate, which is then reacted with 1-methylpiperidin-4-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-(4-fluorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- N-(2-(1-(4-bromobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- N-(2-(1-(4-methylbenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
Uniqueness
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine is unique due to the presence of the chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H33ClN2 |
|---|---|
Molecular Weight |
349.0 g/mol |
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]cyclohexyl]ethyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C21H33ClN2/c1-24-15-9-20(10-16-24)23-14-13-21(11-3-2-4-12-21)17-18-5-7-19(22)8-6-18/h5-8,20,23H,2-4,9-17H2,1H3 |
InChI Key |
PZLDDSDTJZRTFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCCC2(CCCCC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
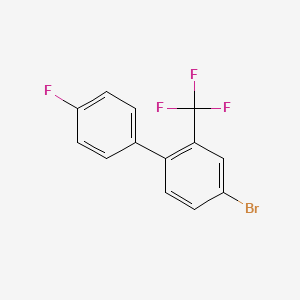
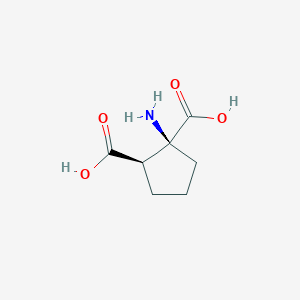
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
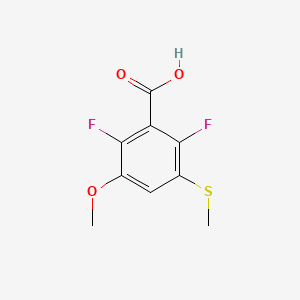
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
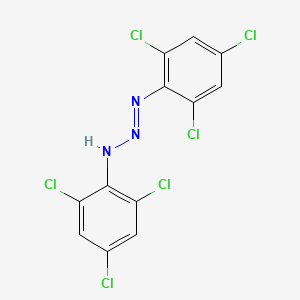
![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
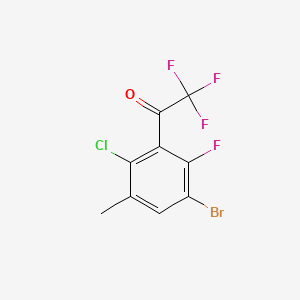
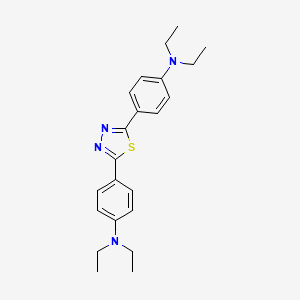

![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
